5-(4-tert-butylphenyl)-4-{[(E)-(3-ethoxy-4-hydroxyphenyl)methylidene]amino}-2,4-dihydro-3H-1,2,4-triazole-3-thione
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Overview
Description
4-(((3-(4-TERT-BUTYL-PH)5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)2-ETHOXYPHENOL is a complex organic compound with the molecular formula C21H24N4O2S and a molecular weight of 396.515 g/mol . This compound is notable for its unique structure, which includes a triazole ring, a phenol group, and a tert-butyl group, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(((3-(4-TERT-BUTYL-PH)5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)2-ETHOXYPHENOL typically involves multiple steps, starting with the preparation of the triazole ring. The triazole ring can be synthesized through the cyclization of appropriate precursors under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process may include steps such as solvent extraction, crystallization, and purification through chromatography techniques .
Chemical Reactions Analysis
Types of Reactions
4-(((3-(4-TERT-BUTYL-PH)5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)2-ETHOXYPHENOL undergoes various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones under specific conditions.
Reduction: The triazole ring can be reduced to form dihydrotriazoles.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the phenol and triazole moieties.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines and thiols. The reactions are typically carried out under controlled temperatures and pH conditions to ensure selectivity and yield .
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the phenol group may yield quinones, while reduction of the triazole ring may produce dihydrotriazoles .
Scientific Research Applications
4-(((3-(4-TERT-BUTYL-PH)5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)2-ETHOXYPHENOL has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 4-(((3-(4-TERT-BUTYL-PH)5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)2-ETHOXYPHENOL involves its interaction with specific molecular targets and pathways. The triazole ring is known to interact with various enzymes and receptors, potentially inhibiting their activity. The phenol group may also play a role in the compound’s biological activity by participating in redox reactions and forming hydrogen bonds with target molecules .
Comparison with Similar Compounds
Similar Compounds
- 4-(((3-(4-TERT-BUTYL-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID
- 4-(((3-(2,4-DICHLORO-PH)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID
- 4-(((3-(3-ETHOXYPHENYL)-5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)BENZOIC ACID
Uniqueness
What sets 4-(((3-(4-TERT-BUTYL-PH)5-MERCAPTO-4H-1,2,4-TRIAZOL-4-YL)IMINO)ME)2-ETHOXYPHENOL apart from similar compounds is its unique combination of functional groups, which confer distinct chemical and biological properties. The presence of the tert-butyl group enhances its stability and lipophilicity, while the phenol group contributes to its reactivity and potential for forming hydrogen bonds .
Properties
Molecular Formula |
C21H24N4O2S |
---|---|
Molecular Weight |
396.5 g/mol |
IUPAC Name |
3-(4-tert-butylphenyl)-4-[(E)-(3-ethoxy-4-hydroxyphenyl)methylideneamino]-1H-1,2,4-triazole-5-thione |
InChI |
InChI=1S/C21H24N4O2S/c1-5-27-18-12-14(6-11-17(18)26)13-22-25-19(23-24-20(25)28)15-7-9-16(10-8-15)21(2,3)4/h6-13,26H,5H2,1-4H3,(H,24,28)/b22-13+ |
InChI Key |
ZXCUFRZUEJFQHA-LPYMAVHISA-N |
Isomeric SMILES |
CCOC1=C(C=CC(=C1)/C=N/N2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C)O |
Canonical SMILES |
CCOC1=C(C=CC(=C1)C=NN2C(=NNC2=S)C3=CC=C(C=C3)C(C)(C)C)O |
Origin of Product |
United States |
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